molecular formula C6H3FN2S B6162803 5-fluoro-[1,3]thiazolo[5,4-b]pyridine CAS No. 2385287-60-3

5-fluoro-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B6162803
CAS No.: 2385287-60-3
M. Wt: 154.2
InChI Key:
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Description

“5-fluoro-[1,3]thiazolo[5,4-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as thiazolopyridines . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Synthesis Analysis

The synthesis of “this compound” derivatives involves several steps. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolopyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring . The presence of a fluorine atom at the 5-position of the thiazolopyridine ring is a key feature of this compound .

Scientific Research Applications

5-fluoro-[1,3]thiazolo[5,4-b]pyridine has a wide range of applications in scientific research. It has been used as a building block for the synthesis of novel compounds, as a starting material for the synthesis of biologically active compounds, and as an inhibitor of enzymes. It has also been used in the development of new materials and as a catalyst for organic reactions.

Mechanism of Action

Target of Action

The primary target of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention.

Mode of Action

This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are regulated by this enzyme.

Biochemical Pathways

The inhibition of PI3K by this compound affects several downstream pathways. PI3K is a key player in the PI3K/Akt signaling pathway , which is involved in the regulation of cell cycle and survival. Therefore, the inhibition of PI3K can lead to the suppression of these cellular processes .

Result of Action

The result of the action of this compound is the potent inhibition of PI3K. This leads to the disruption of the PI3K/Akt signaling pathway, which can result in the suppression of cell growth and proliferation . The compound exhibits strong PI3Kα inhibitory activity with an IC50 of 3.6 nM .

Advantages and Limitations for Lab Experiments

The use of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, the compound is relatively non-toxic and has a wide range of applications in scientific research. However, the compound is relatively expensive, and it is not approved for use in humans or animals.

Future Directions

The potential of 5-fluoro-[1,3]thiazolo[5,4-b]pyridine in scientific research is still being explored. Future research should focus on the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research should be conducted to determine the compound’s potential toxic effects and its potential for drug interactions. Additionally, research should be conducted to develop new synthetic methods for the synthesis of this compound and to develop new materials based on the compound.

Synthesis Methods

5-fluoro-[1,3]thiazolo[5,4-b]pyridine can be synthesized in several ways. One of the most common methods involves the reaction between 2-bromo-5-fluoro-1,3-thiazole and pyridine. This reaction is typically carried out in an aqueous medium under basic conditions. Other methods of synthesis include the reaction between 5-fluoro-1,3-thiazole and pyridine, the reaction between 2-fluoro-5-bromo-1,3-thiazole and pyridine, and the reaction between 2-fluoro-5-bromo-1,3-thiazole and aryl halides.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-[1,3]thiazolo[5,4-b]pyridine involves the reaction of 2-cyano-3-fluoropyridine with thioamide followed by cyclization to form the desired product.", "Starting Materials": [ "2-cyano-3-fluoropyridine", "Thioamide" ], "Reaction": [ "Step 1: 2-cyano-3-fluoropyridine is reacted with thioamide in the presence of a base such as potassium carbonate in a suitable solvent like DMF or DMSO.", "Step 2: The resulting intermediate is heated to induce cyclization and form 5-fluoro-[1,3]thiazolo[5,4-b]pyridine.", "Step 3: The product is purified by column chromatography or recrystallization to obtain the final compound." ] }

2385287-60-3

Molecular Formula

C6H3FN2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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